(12alpha)-5,9alpha,11alpha-trihydroxy-prosta-6E,14Z-dien-1-oicacid
Overview
Description
(12alpha)-5,9alpha,11alpha-trihydroxy-prosta-6E,14Z-dien-1-oicacid is a complex organic compound that belongs to the class of hydroxylated prostanoids. This compound is characterized by its multiple hydroxyl groups and conjugated diene system, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (12alpha)-5,9alpha,11alpha-trihydroxy-prosta-6E,14Z-dien-1-oicacid typically involves multi-step organic reactions. One common approach is the hydroxylation of precursor molecules using specific enzymes such as 12alpha-hydroxysteroid dehydrogenase . This enzyme catalyzes the hydroxylation of steroidal substrates, leading to the formation of the desired hydroxylated product.
Industrial Production Methods
Industrial production of this compound may involve biocatalytic processes using recombinant microorganisms. For example, whole-cell biocatalysts with recombinant hydroxysteroid dehydrogenases have been employed for the asymmetric reduction of related compounds . These biocatalysts offer an efficient and environmentally friendly alternative to traditional chemical synthesis methods.
Chemical Reactions Analysis
Types of Reactions
(12alpha)-5,9alpha,11alpha-trihydroxy-prosta-6E,14Z-dien-1-oicacid undergoes various chemical reactions, including:
Reduction: Utilizing whole-cell biocatalysts for the reduction of keto groups to hydroxyl groups.
Substitution: Involving the replacement of hydroxyl groups with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include NADP+ for oxidation reactions and NADH for reduction reactions . Reaction conditions often involve specific pH ranges and temperatures optimized for enzyme activity.
Major Products Formed
The major products formed from these reactions include various hydroxylated and oxo derivatives of the original compound, which may exhibit different biological activities and chemical properties.
Scientific Research Applications
(12alpha)-5,9alpha,11alpha-trihydroxy-prosta-6E,14Z-dien-1-oicacid has several scientific research applications:
Chemistry: Used as a model compound for studying hydroxylation and oxidation reactions.
Biology: Investigated for its role in bile acid metabolism and its potential effects on liver function.
Medicine: Explored for its therapeutic potential in treating liver diseases and metabolic disorders.
Mechanism of Action
The mechanism of action of (12alpha)-5,9alpha,11alpha-trihydroxy-prosta-6E,14Z-dien-1-oicacid involves its interaction with specific enzymes and receptors in the body. For example, it may act as a substrate for hydroxysteroid dehydrogenases, leading to the formation of bioactive metabolites . These metabolites can modulate various signaling pathways, including those involved in bile acid metabolism and glucose homeostasis .
Comparison with Similar Compounds
Similar Compounds
Cholate: A bile acid with similar hydroxylation patterns.
Chenodeoxycholate: Another bile acid with hydroxyl groups at different positions.
Deoxycholate: A bile acid with fewer hydroxyl groups but similar structural features.
Uniqueness
(12alpha)-5,9alpha,11alpha-trihydroxy-prosta-6E,14Z-dien-1-oicacid is unique due to its specific hydroxylation pattern and conjugated diene system, which confer distinct chemical and biological properties. Its ability to undergo various enzymatic reactions and form bioactive metabolites sets it apart from other similar compounds.
Properties
IUPAC Name |
(E)-7-[(1R,2S,3R,5S)-3,5-dihydroxy-2-[(Z)-oct-2-enyl]cyclopentyl]-5-hydroxyhept-6-enoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-4-5-6-7-10-16-17(19(23)14-18(16)22)13-12-15(21)9-8-11-20(24)25/h6-7,12-13,15-19,21-23H,2-5,8-11,14H2,1H3,(H,24,25)/b7-6-,13-12+/t15?,16-,17+,18+,19-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCPXIZGLPAGEV-DCOIXEBESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC1C(CC(C1C=CC(CCCC(=O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C[C@@H]1[C@@H](C[C@@H]([C@@H]1/C=C/C(CCCC(=O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601348136 | |
Record name | (6E,9alpha,11alpha,12alpha,14Z)-5,9,11-Trihydroxyprosta-6,14-dien-1-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601348136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1445349-99-4 | |
Record name | (6E,9alpha,11alpha,12alpha,14Z)-5,9,11-Trihydroxyprosta-6,14-dien-1-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601348136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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